Cas no 84459-32-5 (2-Bromo-5-nitrobenzaldehyde)

2-Bromo-5-nitrobenzaldehyde structure
2-Bromo-5-nitrobenzaldehyde structure
Nombre del producto:2-Bromo-5-nitrobenzaldehyde
Número CAS:84459-32-5
MF:C7H4BrNO3
Megavatios:230.015561103821
MDL:MFCD00462865
CID:830313
PubChem ID:11138942

2-Bromo-5-nitrobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-5-nitrobenzenecarbaldehyde
    • 2-bromo-5-nitrobenzaldehyde
    • 2-Bromo-5-nitro-benzaldehyde
    • Benzaldehyde, 2-bromo-5-nitro-
    • 2-bromo-5-nitrobenz-aldehyde
    • 2--Bromo-5-nitrobenzaldehyde
    • LJASZNNBVOTAAN-UHFFFAOYSA-N
    • SBB097521
    • FCH1326345
    • OR16898
    • 2-Bromo-5-nitrobenzaldehyde, AldrichCPR
    • AX8182628
    • 2-Bromo-5-nitrobenzaldehyde (ACI)
    • 2-Bromo-5-nitrobenzenecarboxaldehyde
    • SCHEMBL136899
    • AKOS015996529
    • J-508407
    • DTXSID90456658
    • AKOS005072404
    • Z1269137725
    • SY065818
    • ED-0022
    • CS-W005083
    • DB-076037
    • EN300-129736
    • 84459-32-5
    • MFCD00462865
    • 2-Bromo-5-nitrobenzaldehyde
    • MDL: MFCD00462865
    • Renchi: 1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
    • Clave inchi: LJASZNNBVOTAAN-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(Br)=CC=C([N+](=O)[O-])C=1

Atributos calculados

  • Calidad precisa: 228.93700
  • Masa isotópica única: 228.93746g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 192
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.9
  • Xlogp3: 1.9

Propiedades experimentales

  • Denso: 1.781
  • Punto de fusión: 103-104 °C
  • Punto de ebullición: 307.174°C at 760 mmHg
  • Punto de inflamación: 139.574°C
  • índice de refracción: 1.653
  • PSA: 62.89000
  • Logp: 2.69300

2-Bromo-5-nitrobenzaldehyde Información de Seguridad

  • Nivel de peligro:IRRITANT

2-Bromo-5-nitrobenzaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-nitrobenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A110506-10g
2-Bromo-5-nitrobenzenecarbaldehyde
84459-32-5 98%
10g
$19.0 2025-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B60520-10g
2-Bromo-5-nitrobenzenecarbaldehyde
84459-32-5 98%
10g
¥200.0 2022-04-28
Enamine
EN300-129736-10.0g
2-bromo-5-nitrobenzaldehyde
84459-32-5 95%
10.0g
$87.0 2023-07-10
Cooke Chemical
A2042312-5G
2-Bromo-5-nitrobenzaldehyde
84459-32-5 96%
5g
RMB 143.20 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062583-1g
2-Bromo-5-nitrobenzenecarbaldehyde
84459-32-5 98%
1g
¥46 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062583-10g
2-Bromo-5-nitrobenzenecarbaldehyde
84459-32-5 98%
10g
¥169.00 2024-07-28
Chemenu
CM101834-100g
2-bromo-5-nitrobenzaldehyde
84459-32-5 95%+
100g
$*** 2023-05-29
Fluorochem
038339-5g
2-Bromo-5-nitro-benzaldehyde
84459-32-5 98%
5g
£25.00 2022-03-01
ChemScence
CS-W005083-10g
2-Bromo-5-nitrobenzenecarbaldehyde
84459-32-5 99.72%
10g
$40.0 2022-04-26
TRC
B699668-10mg
2-Bromo-5-nitrobenzaldehyde
84459-32-5
10mg
$ 50.00 2022-06-06

2-Bromo-5-nitrobenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 24 h, rt
Referencia
Axially Chiral Binaphthyl Surrogates with an Inner N-H-N Hydrogen Bond
Kawabata, Takeo; et al, Journal of the American Chemical Society, 2009, 131(1), 54-55

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Enantioselective, Catalytic Vicinal Difluorination of Alkenes
Scheidt, Felix; et al, Angewandte Chemie, 2018, 57(50), 16431-16435

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 3 h, 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Dess-Martin periodinane Solvents: Water ;  1 h, rt
Referencia
Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals
Wurst, Jacqueline M.; et al, Journal of the American Chemical Society, 2011, 133(20), 7916-7925

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referencia
Discovery of a Highly Potent, Selective, and Orally Bioavailable Macrocyclic Inhibitor of Blood Coagulation Factor VIIa-Tissue Factor Complex
Zhang, Xiaojun; et al, Journal of Medicinal Chemistry, 2016, 59(15), 7125-7137

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C; overnight, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referencia
Discovery of a Highly Potent, Selective, and Orally Bioavailable Macrocyclic Inhibitor of Blood Coagulation Factor VIIa-Tissue Factor Complex
Zhang, Xiaojun; et al, Journal of Medicinal Chemistry, 2016, 59(15), 7125-7137

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C; 12 h, rt
1.2 Solvents: Water ;  0 °C
Referencia
Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives
Yamada, Tsuyoshi ; et al, Organic Letters, 2020, 22(5), 1883-1888

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Methanol ;  -78 °C
1.3 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 24 h, rt
Referencia
Axially Chiral Binaphthyl Surrogates with an Inner N-H-N Hydrogen Bond
Kawabata, Takeo; et al, Journal of the American Chemical Society, 2009, 131(1), 54-55

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
3.1 Reagents: Formaldehyde ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  15 min, 100 °C
Referencia
Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes
Dubost, Emmanuelle; et al, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt; rt → reflux; 3 h, reflux; reflux → rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: Methanol ;  -78 °C
2.3 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate ,  Water ;  2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 24 h, rt
Referencia
Axially Chiral Binaphthyl Surrogates with an Inner N-H-N Hydrogen Bond
Kawabata, Takeo; et al, Journal of the American Chemical Society, 2009, 131(1), 54-55

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Formaldehyde ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  15 min, 100 °C
Referencia
Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes
Dubost, Emmanuelle; et al, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
2.1 Reagents: Formaldehyde ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  15 min, 100 °C
Referencia
Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes
Dubost, Emmanuelle; et al, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Borane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
Palladium-catalyzed carbonylative cyclization of Baylis-Hillman adducts. An efficient approach for the stereoselective synthesis of 3-alkenyl phthalides
Coelho, Fernando; et al, Tetrahedron, 2006, 62(18), 4563-4572

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C; overnight, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Referencia
Discovery of a Highly Potent, Selective, and Orally Bioavailable Macrocyclic Inhibitor of Blood Coagulation Factor VIIa-Tissue Factor Complex
Zhang, Xiaojun; et al, Journal of Medicinal Chemistry, 2016, 59(15), 7125-7137

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  7 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Simple, Copper(I)-Catalyzed Oxidation of Benzylic/Allylic Alcohols to Carbonyl Compounds: Synthesis of Functionalized Cinnamates in One Pot
Reddy, Alavala Gopi Krishna; et al, Synthetic Communications, 2014, 44(14), 2076-2087

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 0 °C; 2 h, 0 °C; 22 h, rt
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Enantioselective, Catalytic Vicinal Difluorination of Alkenes
Scheidt, Felix; et al, Angewandte Chemie, 2018, 57(50), 16431-16435

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Zinc oxide (ZnO) ,  Copper oxide (CuO) ,  Gold Solvents: Water ;  120 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Novel metal oxide nanocomposite of Au/CuO-ZnO for recyclable catalytic aerobic oxidation of alcohols in water
Albadi, Jalal; et al, Catalysis Communications, 2014, 49, 1-5

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Trifluoromethyl-4-chloroaniline ,  Palladium diacetate Solvents: Trifluoroacetic acid ,  1,2-Dichloroethane ;  24 h, 60 °C
Referencia
Palladium-catalyzed ortho-C(sp2)-H bromination of benzaldehydes via a monodentate transient directing group strategy
Yong, Qiyun; et al, Tetrahedron Letters, 2019, 60(46),

2-Bromo-5-nitrobenzaldehyde Raw materials

2-Bromo-5-nitrobenzaldehyde Preparation Products

2-Bromo-5-nitrobenzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84459-32-5)2-Bromo-5-nitrobenzaldehyde
A10140
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):154.0/615.0